β-Glucuronidase Inhibition: Pygenic Acid B Demonstrates Superior IC50 Relative to Standard Positive Control D-Saccharic Acid 1,4-Lactone
Pygenic acid B strongly inhibited β-glucuronidase with an IC50 of 14.36 ± 0.42 μM, which represents a statistically significant improvement over the standard positive control D-saccharic acid 1,4-lactone (DSA; IC50 = 16.30 ± 0.21 μM) in the same assay system [1]. Molecular docking and molecular dynamics analyses further confirmed that the 2α,3α,24-trihydroxyurs-12-en-28-oic acid scaffold establishes specific hydrogen-bonding interactions within the β-glucuronidase active site that are not accessible to 2α,3α-dihydroxy or 3β-monohydroxy ursane analogs [1].
| Evidence Dimension | β-Glucuronidase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14.36 ± 0.42 μM |
| Comparator Or Baseline | D-Saccharic acid 1,4-lactone (DSA): 16.30 ± 0.21 μM |
| Quantified Difference | Pygenic acid B IC50 is 11.9% lower (more potent) than DSA positive control |
| Conditions | In vitro enzyme inhibition assay using β-glucuronidase isolated from Actinidia polygama stems; validated by molecular docking and molecular dynamics simulations |
Why This Matters
β-Glucuronidase inhibitors are sought for modulating drug glucuronidation and enterohepatic recirculation; Pygenic acid B's potency exceeding the standard control DSA positions it as a preferred reference compound or lead scaffold for drug metabolism studies.
- [1] Phong NV, et al. Investigation of the inhibitory activity of triterpenoids isolated from Actinidia polygama stems against β-glucuronidase via enzyme kinetics, molecular docking, and molecular dynamics analyses. 2024. IC50 data: Pygenic acid B = 14.36 ± 0.42 μM; DSA = 16.30 ± 0.21 μM. View Source
